2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine is a compound that combines the properties of an amino acid derivative and an organic amine This compound is known for its unique structural features, which include an acetamido group, a hydroxyethylsulfanyl group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps. One common approach is to start with L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethylsulfanyl group. The final step involves the formation of the dicyclohexylammonium salt by reacting the product with N-cyclohexylcyclohexanamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamido group can produce primary amines .
Scientific Research Applications
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme activity.
Medicine: Investigated for its antioxidant and radioprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine involves its interaction with various molecular targets. The hydroxyethylsulfanyl group can act as a free radical scavenger, providing antioxidant effects. The acetamido group may interact with enzymes, potentially inhibiting or modifying their activity. The cyclohexylamine moiety can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-cysteine: Shares the acetamido and cysteine backbone but lacks the hydroxyethylsulfanyl and cyclohexylamine groups.
Mercaptoethyl cysteine: Similar structure but without the acetamido group.
L-cysteine: The parent amino acid, lacking the acetamido and hydroxyethylsulfanyl groups.
Uniqueness
Properties
Molecular Formula |
C19H36N2O4S |
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Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
XLGHARKAPCCVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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